Dacarbazine
Description
Properties
IUPAC Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=N/C1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992) | |
| Record name | DACARBAZINE | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp) | |
| Record name | DACARBAZINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dacarbazine | |
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Color/Form |
IVORY MICROCRYSTALINE SUBSTANCE | |
CAS No. |
4342-03-4 | |
| Record name | DACARBAZINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dacarbazine [USAN:USP:INN:BAN:JAN] | |
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| Record name | Dacarbazine | |
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| Record name | DACARBAZINE | |
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Melting Point |
482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition) | |
| Record name | DACARBAZINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dacarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00851 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Preparation Methods
Diazotation and Azo Coupling (Primary Method)
The most widely adopted synthesis route involves a two-step process starting with 5-amino-1H-imidazole-4-carboxamide (1). In the first step, the amine group undergoes diazotation using hydrochloric acid and sodium nitrite at 5°C to form a diazonium salt (Fig. 1). This intermediate is then subjected to azo coupling with dimethylamine in methanol, yielding this compound (3) with a total yield of 86%. The reaction’s efficiency stems from its simplicity and high reproducibility, making it the preferred method for industrial production.
Key parameters include maintaining temperatures below 10°C during diazotation to prevent premature decomposition and using a 40% aqueous dimethylamine solution for optimal coupling. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: (300 MHz, DO) δ: 8.25 (s, 1H), 4.15 (s, 2H), 3.83 (s, 3H); δ: 171.7, 164.6, 52.8, 39.8; MS-ESI m/z: 118.2 [M+H].
Glycine-Based Synthesis (Alternative Route)
Chinese researchers developed a longer pathway starting with glycine (4), which undergoes seven conversion steps to produce this compound. Glycine is first transformed into 2-isocyanoacetamide (5) via formylation and cyclization. Subsequent diazotation and coupling with dimethylamine yield the final product, but the total yield drops to 22.3% due to intermediate instability and side reactions. This method is less economically viable but provides insights into alternative precursors for niche applications.
Ethyl Cyanoacetate Route
Ethyl cyanoacetate (6) serves as another starting material, converted through imino ethyl ether intermediates into 5-amino-1H-imidazole-4-carboxamide (1). The total yield for this route is approximately 30%, limited by the need for multiple purification steps and low reaction efficiency during cyclization. While academically interesting, its complexity hinders large-scale adoption.
Optimization of Synthesis Conditions
Process Parameters and Catalysts
Temperature control is critical: diazotation proceeds optimally at 5°C, while azo coupling requires vigorous stirring at 5–10°C. The use of sodium nitrite in stoichiometric excess (1.2 equivalents) ensures complete diazotation, while dimethylamine is added dropwise to prevent overheating. Recent patents highlight the role of sodium sulfite (0.11%) or cysteine hydrochloride (0.05%) as stabilizers to prevent oxidative degradation during synthesis.
Solvent Systems
Methanol is the preferred solvent for azo coupling due to its ability to dissolve both the diazonium salt and dimethylamine. Aqueous hydrochloric acid (10–12%) facilitates diazotation without byproduct formation. Post-reaction, filtration and washing with cold water remove unreacted reagents, followed by vacuum drying to achieve a moisture content of 0.5%.
Industrial-Scale Production Technology
Material Requirements
Producing 1 ton of this compound requires:
| Raw Material | Quantity (kg) |
|---|---|
| 5-Amino-1H-imidazole-4-carboxamide | 1,160 |
| Sodium Nitrite | 620 |
| Hydrochloric Acid (37%) | 2,480 |
| Dimethylamine (40%) | 1,860 |
| Methanol | 6,200 |
| Water | 24,800 |
Table 1: Raw material consumption for 1 ton of this compound.
Equipment and Workflow
The production process involves six stages (Fig. 3):
-
Diazonium Salt Preparation : Stainless steel reactor (R-1) with anchor stirrer and cooling jacket.
-
Filtration : Pressure filter (F-1) to isolate the diazonium salt.
-
Azo Coupling : Reactor (R-2) with methanol and dimethylamine inputs.
-
Precipitation and Filtration : Filter (F-2) to collect this compound.
The annual production capacity for this setup is 35 tons, with a total equipment cost estimated at $2.5 million.
Pharmaceutical Formulation and Stabilization
Lyophilization Techniques
Post-synthesis, this compound is formulated into injectable powders using lyophilization. Citric acid (5%) adjusts the pH to 2.8–3.5, while sodium sulfite (0.11%) or vitamin C (0.1%) acts as an antioxidant. The solution is filtered through 0.22 μm membranes, filled into vials, and freeze-dried to ensure stability at 20°C for 24 months.
Stability Data
Accelerated testing (30°C, RH 60%) shows 98.5% potency retention after 6 months, while long-term storage (25°C) maintains 97.2% potency over 24 months.
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Diazotation-Azo Coupling | 86 | 2 | High | Excellent |
| Glycine-Based | 22.3 | 7 | Low | Poor |
| Ethyl Cyanoacetate | 30 | 5 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions: Dacarbazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products, including 2-azahypoxanthine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Photodegradation: Exposure to ultraviolet light or artificial lighting sources in different pH media (between 2 and 12) can induce photodegradation.
Major Products Formed:
Oxidation: 2-azahypoxanthine
Photodegradation: 2-azahypoxanthine and 4-carbomylimidazolium-5-olate
Scientific Research Applications
Clinical Applications
1. Melanoma Treatment
- Dacarbazine is a first-line treatment for metastatic malignant melanoma. Its efficacy has been documented in various clinical trials, with response rates varying significantly based on prior treatments. For instance, a study indicated a 33% response rate in patients with advanced pancreatic islet cell tumors treated with DTIC . In patients who had previously undergone immune checkpoint inhibition (ICI), the median progression-free survival (PFS) was reported at 4.27 months, showcasing its potential even after ICI failure .
2. Soft Tissue Sarcomas
- This compound has demonstrated activity against soft tissue sarcomas, particularly when used as a single agent or in combination therapies. A case series revealed its antitumor effects in solitary fibrous tumors (SFT), where DTIC showed significant tumor volume inhibition compared to other agents like temozolomide .
Innovative Delivery Systems
Recent research has focused on enhancing the delivery of this compound through novel formulations:
1. Nanoparticle Encapsulation
- Studies have explored the encapsulation of this compound in solid lipid nanoparticles (SLNs) to improve skin penetration and reduce systemic toxicity. This method allows for targeted delivery to melanoma cells while minimizing damage to healthy tissues . The encapsulation efficiency and stability were rigorously evaluated, indicating promising results for localized treatment.
2. Topical Formulations
- Development of this compound-laden topical creams has also been investigated. These formulations aim to overcome the limitations of poor solubility and short half-life by providing sustained release at the tumor site, thus enhancing therapeutic efficacy against skin cancers .
Case Studies and Clinical Trials
Mechanism of Action
The exact mechanism of action of dacarbazine is not fully understood, but it is believed to exert its cytotoxic effects through several pathways:
Alkylating Agent: this compound acts as an alkylating agent, causing damage to the DNA of cancer cells and preventing their replication.
Purine Analog: It may inhibit DNA synthesis by acting as a purine analog.
Interaction with SH Groups: this compound may interact with sulfhydryl (SH) groups, leading to the inhibition of cellular processes.
Comparison with Similar Compounds
Table 2: Combination Therapies
Research Insights and Contradictions
- Combination Limitations: Despite preclinical promise (e.g., GT + DTIC), most combinations (e.g., DTIC + interferon-α) fail to improve OS in melanoma, reinforcing DTIC’s standalone utility .
- Novel Agents: BrP-LPA and structural analogs like Compound III show superior in vitro activity but require clinical validation .
Biological Activity
Dacarbazine (DTIC), a potent alkylating agent, is primarily utilized in the treatment of malignant melanoma and other cancers. Its mechanism of action involves the formation of DNA cross-links, leading to inhibition of DNA synthesis and triggering apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its pharmacological properties, therapeutic applications, and recent research findings.
This compound is classified as an alkylating agent, specifically a member of the imidazotetrazine class. It exerts its cytotoxic effects by:
- Alkylation of DNA : this compound is metabolized in the liver to active metabolites that alkylate DNA, leading to cross-linking and subsequent cell death.
- Induction of Apoptosis : The drug activates apoptotic pathways, which are critical for eliminating malignant cells.
| Mechanism | Description |
|---|---|
| Alkylation | Forms covalent bonds with DNA, disrupting replication and transcription. |
| Apoptosis Induction | Triggers intrinsic and extrinsic apoptotic pathways leading to cell death. |
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties:
- Absorption : Administered intravenously, it has rapid absorption with peak plasma concentrations achieved shortly after administration.
- Distribution : It distributes widely in tissues but is particularly concentrated in the liver and kidneys.
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.
- Elimination : The drug has a half-life of approximately 1.5 hours, with renal excretion being the primary route for metabolites.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | ~1.5 hours |
| Bioavailability | 100% (IV administration) |
| Clearance | 0.5 L/h/kg |
Clinical Applications
This compound is mainly indicated for:
- Malignant Melanoma : First-line treatment for advanced melanoma.
- Hodgkin's Lymphoma : Used in combination chemotherapy regimens.
- Soft Tissue Sarcomas : Occasionally employed in treatment protocols.
Case Study: Efficacy in Melanoma
A recent study compared this compound with other agents in treating melanoma patients. The results indicated significant tumor reduction in patients receiving this compound as part of combination therapy.
Recent Research Findings
Recent studies have explored innovative formulations and combinations to enhance this compound's efficacy:
- Nanoparticle Encapsulation : Research demonstrated that this compound encapsulated in solid lipid nanoparticles (SLNs) showed improved skin permeation and reduced systemic toxicity. This method enhanced drug delivery to melanoma cells while minimizing adverse effects .
- Combination Therapy : A study investigated the synergistic effects of this compound with oxyresveratrol (ORT) on melanoma cell lines. The combination exhibited enhanced growth inhibition compared to either agent alone, suggesting potential for improved therapeutic strategies .
- Imexon Interaction : Investigations into the interaction between this compound and Imexon revealed additive effects on growth inhibition in vitro but not in vivo, indicating complex pharmacodynamic interactions that require further exploration .
Table 3: Recent Research Highlights
Q & A
Q. How can researchers adapt this compound dosing protocols for pharmacokinetic variability in obese or renally impaired patients?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
